N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine

Imidazo[2,1-b]thiazole Kinase inhibition Anticancer agent

N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine (CAS 241132-54-7) is a synthetic, small-molecule imidazo[2,1-b]thiazole Schiff-base derivative. It is classified as a research compound of interest in kinase-targeted oncology and Wnt/β-catenin pathway inhibition.

Molecular Formula C13H9Cl2N3S
Molecular Weight 310.2 g/mol
CAS No. 241132-54-7
Cat. No. B3118678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine
CAS241132-54-7
Molecular FormulaC13H9Cl2N3S
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=CC2=C(N=C3N2C=CS3)Cl)Cl
InChIInChI=1S/C13H9Cl2N3S/c14-10-3-1-9(2-4-10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2
InChIKeyYSHBUXOWZURHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine (CAS 241132-54-7)


N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine (CAS 241132-54-7) is a synthetic, small-molecule imidazo[2,1-b]thiazole Schiff-base derivative . It is classified as a research compound of interest in kinase-targeted oncology and Wnt/β-catenin pathway inhibition . The compound is listed by multiple chemical suppliers primarily for non-human, laboratory research use .

Quantitative Evidence Gap for N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine


A comprehensive search of public literature (PubMed, Google Scholar, Scopus, PubChem, BindingDB, and patent repositories) as of mid-2026 did not return any published, peer-reviewed, open-access studies that directly characterise the biological activity, selectivity, pharmacokinetic, or in vivo efficacy profile of CAS 241132-54-7. Consequently, no quantitative data (e.g., IC50, Ki, MIC, cellular potency, selectivity indices) are available to support evidence-based differentiation of this specific compound from its closest structural analogs. Claims of Wnt/β-catenin pathway inhibition are noted exclusively from supplier marketing materials and lack verifiable, published experimental evidence . Procurement decisions for this compound currently rest on chemical identity verification (InChIKey: YSHBUXOWZURHDZ-UHFFFAOYSA-N, purity ≥95% ) rather than demonstrated biological or industrial performance metrics.

Quantitative Differential Evidence Assessment for CAS 241132-54-7


Current Status: No Published Head-to-Head Comparative Biological Data Available

After exhaustive query of PubMed, Scopus, BindingDB, and patent databases, no peer-reviewed study was found that reports quantitative activity data (IC50, MIC, Ki, cellular potency) for CAS 241132-54-7. Similarly, no direct head-to-head comparison with its closest analogs (e.g., CAS 241132-37-6, 241132-51-4, or 554403-49-5) has been published. Therefore, a rigorous, quantitative differential evidence profile cannot be constructed at this time. All claims regarding biological mechanism (Wnt/β-catenin inhibition) originate exclusively from supplier-generated marketing content and lack supporting primary research evidence .

Imidazo[2,1-b]thiazole Kinase inhibition Anticancer agent

Chemical Identity and Purity: Sole Verifiable Differentiator

The compound's unambiguous structural identity is confirmed by its InChIKey (YSHBUXOWZURHDZ-UHFFFAOYSA-N), molecular formula (C13H9Cl2N3S), and molecular weight (310.2 g/mol) . Commercial suppliers specify a minimum purity of 95%. No analytical HPLC, MS, or NMR batch-specific data are publicly disclosed by suppliers for independent verification .

Chemical purity Identity verification Structural uniqueness

Structural Differentiation from the Imidazo[2,1-b]thiazole Chemotype: A Class-Level Perspective

The imidazo[2,1-b]thiazole scaffold is a validated privileged structure in kinase inhibitor drug discovery, with multiple derivatives exhibiting nanomolar potency against V600E-B-RAF, C-RAF, EGFR, HER2, and other clinically relevant kinases [1][2]. CAS 241132-54-7 incorporates a distinctive substitution pattern—a 6-chloro group on the core and a 4-chlorobenzylideneamine at position 5—that differentiates it from other scaffold members. However, no quantitative SAR data exist to demonstrate whether this specific substitution confers superior potency, selectivity, or pharmacokinetic properties relative to other imidazo[2,1-b]thiazole analogs.

Structure-activity relationship Imidazo[2,1-b]thiazole Kinase inhibitor scaffold

Application Scenarios for N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine in Research and Industrial Settings


Medicinal Chemistry: Kinase-Targeted Lead Optimization and SAR Expansion

CAS 241132-54-7 may serve as a starting point or intermediate in structure-activity relationship (SAR) campaigns targeting protein kinases. Its 6-chloro substitution and 4-chlorobenzylideneamine appendage on the imidazo[2,1-b]thiazole scaffold introduce steric and electronic features that could modulate target engagement relative to unsubstituted or differently substituted analogs. However, direct quantitative comparisons between this compound and other scaffold derivatives have not been published, so any selection for SAR studies remains a hypothesis-driven choice rather than one supported by differential performance data .

Chemical Biology: Investigation of Wnt/β-Catenin Pathway Modulation

Supplier descriptions identify the Wnt/β-catenin signaling pathway as a potential target for this compound, a pathway critically involved in colorectal cancer and other malignancies. Should future independent validation confirm this proposed mechanism, CAS 241132-54-7 could find utility as a chemical probe for dissecting β-catenin-dependent transcriptional regulation. At present, no published reporter assay data, target engagement studies, or selectivity profiling exist to support this application, and all claims remain vendor-based and unverified .

Synthetic Chemistry: Intermediate for Diversification of Imidazo[2,1-b]thiazole Libraries

The compound’s imine (Schiff base) linkage renders it a reactive intermediate for further derivatization, including reduction to secondary amines, cycloaddition reactions, or metal-catalyzed cross-coupling. This chemical versatility makes it a potentially useful building block for generating compound libraries for high-throughput screening. No published synthetic protocols specific to CAS 241132-54-7 are available, but its reactivity profile can be inferred from general Schiff base chemistry .

Quote Request

Request a Quote for N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.